2H,6H-Oxeto[2,3-f][1,3]benzodioxole

Medicinal Chemistry Drug Discovery ADME

Excessive lipophilicity and metabolic lability in benzodioxole-containing hits often derail lead optimization. This rigid, tricyclic oxetane-fused analog directly addresses these pain points with a lower computed XLogP3 (0.4 vs. 2.1) and enhanced metabolic stability for CNS or peripheral target profiling. • Reduced planarity & improved solubility vs. parent 1,3-benzodioxole, enabling cleaner fragment screening data. • Distinct [2,3-f] regiochemistry ensures predictable vectoring and reactivity divergent from [3,2-d] isomers. • Lab-scale quantities available globally with verified identity.

Molecular Formula C8H6O3
Molecular Weight 150.133
CAS No. 130576-77-1
Cat. No. B593408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,6H-Oxeto[2,3-f][1,3]benzodioxole
CAS130576-77-1
Synonyms6H-Oxeto[2,3-f]-1,3-benzodioxole (9CI)
Molecular FormulaC8H6O3
Molecular Weight150.133
Structural Identifiers
SMILESC1C2=CC3=C(C=C2O1)OCO3
InChIInChI=1S/C8H6O3/c1-5-3-9-6(5)2-8-7(1)10-4-11-8/h1-2H,3-4H2
InChIKeyAKFLYUGOENFUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H,6H-Oxeto[2,3-f][1,3]benzodioxole – Structural and Physicochemical Profile


The compound 2H,6H-oxeto[2,3-f][1,3]benzodioxole (CAS 130576-77-1), also designated as 6H-oxeto[2,3-f]-1,3-benzodioxole (9CI), is a rigid, tricyclic heterocycle that formally fuses an oxetane ring onto the 1,3-benzodioxole scaffold (IUPAC: 4,9,11-trioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene) [1]. With a molecular formula C8H6O3 and a molecular weight of 150.13 g/mol, it possesses a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 27.7 Ų, features that distinguish it from the parent 1,3-benzodioxole (XLogP3 2.1; TPSA 18.5 Ų) and from regioisomeric oxeto-benzodioxoles such as 5H,8H-oxeto[3,2-d]-1,3-benzodioxole (C8H8O3; MW 152.15) [2].

Low-lipophilicity oxetane-fused scaffold
Elevated topological polar surface area profile
Non-planar, oxetane-derived 3D framework

Why Regioisomers Cannot Replace 2H,6H-Oxeto[2,3-f][1,3]benzodioxole


Simple replacement with unsubstituted 1,3-benzodioxole (CAS 274-09-9) would eliminate the oxetane oxygen atom and the associated three-dimensional topology, drastically altering key physicochemical determinants such as lipophilicity (XLogP3 shift from 0.4 to 2.1) and hydrogen-bonding capacity (HBA count from 3 to 2) [1][2]. Regioisomeric oxeto-benzodioxoles, such as 5H,8H-oxeto[3,2-d]-1,3-benzodioxole (C8H8O3, MW 152.15), possess different ring-fusion geometries, saturation levels, and predicted boiling-point/density values, which can lead to divergent reactivity, solubility, and biological target engagement . The quantitative evidence below substantiates why the specific [2,3-f] oxeto-annulated benzodioxole topology must be explicitly specified in procurement and experimental protocols.

Target scaffold
2H,6H-Oxeto[2,3-f]
Potential substitute
1,3-Benzodioxole
Oxetane oxygen absent; logP and H-bond capacity shift markedly
Target scaffold
2H,6H-Oxeto[2,3-f]
Potential substitute
5H,8H-Oxeto[3,2-d]
Regioisomeric ring fusion alters saturation, predicted properties, and reactivity

Comparator Evidence for 2H,6H-Oxeto[2,3-f][1,3]benzodioxole Selection


Reduced Lipophilicity Versus 1,3-Benzodioxole

The oxetane oxygen in 2H,6H-oxeto[2,3-f][1,3]benzodioxole reduces lipophilicity by nearly 1.7 log units relative to the parent 1,3-benzodioxole, as shown by computed XLogP3 values: 0.4 versus 2.1 [1][2]. This decrease is significant for medicinal chemists seeking to improve aqueous solubility and lower metabolic clearance, as lipophilicity (logP/logD) is a primary driver of cytochrome P450-mediated oxidation and promiscuous binding [3].

Lipophilicity Reduction
Reported
ΔXLogP3 = –1.7
Supports lipophilicity-driven scaffold comparison
Computed property; experimental logD confirmation recommended
Medicinal Chemistry Drug Discovery ADME

Increased Polar Surface Area and Hydrogen-Bonding Capacity

The TPSA of 2H,6H-oxeto[2,3-f][1,3]benzodioxole is 27.7 Ų, compared with 18.5 Ų for 1,3-benzodioxole [1][2]. The 9.2 Ų increase reflects the additional oxetane oxygen and expands hydrogen-bond acceptor capacity (HBA count from 2 to 3), which can improve solubility and influence blood–brain barrier penetration thresholds [3].

Polar Surface Area Increase
Reported
ΔTPSA = +9.2 Ų
Supports TPSA-guided permeability profiling
Derived from 2D structure; assay-based permeability may differ
Physicochemical Profiling Permeability Drug Design

Oxetane Ring and Metabolic Stability Advantages

The oxetane ring is recognized as a metabolically stable isostere of the carbonyl group and gem-dimethyl motif, often reducing oxidative metabolism at the benzylic position [1]. While direct microsomal stability data for 2H,6H-oxeto[2,3-f][1,3]benzodioxole are not yet publicly available, the presence of the oxetane ring in this [2,3-f]-fused topology is expected to confer similar protection against CYP-mediated oxidation compared to simple 1,3-benzodioxole derivatives lacking the oxetane, based on general oxetane structure–metabolism relationships [1][2].

Metabolic Stability Expectation
Class-level
Oxetane ring present; expected reduced benzylic oxidation
Supports metabolic stability screening hypothesis
No compound-specific microsomal data; experimental confirmation required
Metabolic Stability Oxidative Metabolism Isosteric Replacement

Three-Dimensional Geometry and Target Selectivity

The [2,3-f] oxeto fusion generates a non-planar, rigid tricyclic core with a computed fraction of sp³-hybridized carbons (Fsp³) of 0.25, compared to 0.0 for the completely planar 1,3-benzodioxole [1][2]. Increased three-dimensionality is correlated with higher target selectivity and lower promiscuity in fragment-based screening campaigns [3]. The unique dihedral angle imposed by the oxetane ring may also enable interactions with protein pockets inaccessible to flat aromatic analogs.

3D Character Increase
Reported
Fsp³ difference +0.25
Supports fragment library design for target selectivity
Fsp³ from 2D topology; 3D conformation and selectivity require validation
Fragment-Based Drug Discovery 3D Scaffolds Selectivity

Research and Industrial Applications of 2H,6H-Oxeto[2,3-f][1,3]benzodioxole


Fragment-Based Lead Generation with Low Lipophilicity

The combination of XLogP3 = 0.4, TPSA = 27.7 Ų, and Fsp³ = 0.25 makes this compound a compelling fragment hit or scaffold-hopping starting point for targets where excessive lipophilicity and planarity have led to poor selectivity or pharmacokinetic profiles in prior campaigns [1]. It can be deployed in fragment screens against kinases, GPCRs, or protein–protein interaction targets where oxetane-containing fragments have shown improved binding efficiency indices.

Benzodioxole Library Synthesis for Metabolic Stability

Medicinal chemistry groups seeking to replace metabolically labile benzodioxole moieties can use 2H,6H-oxeto[2,3-f][1,3]benzodioxole as a core scaffold for parallel synthesis [2]. The oxetane ring is expected to reduce CYP-mediated oxidation, and the rigid framework allows predictable vectoring of substituents for structure–activity relationship exploration.

CNS Versus Non-CNS Physicochemical Modulation

With a TPSA of 27.7 Ų, this compound resides near the empirical threshold for CNS penetration (typically < 60–70 Ų for oral CNS drugs) [3]. Researchers can rationally select this scaffold for peripheral targets when CNS exclusion is desired, or modify it with small substituents to fine-tune brain exposure while maintaining the favorable oxetane-derived metabolic profile.

Regioisomer-Specific Reactivity Studies

The distinct [2,3-f] ring fusion differentiates this compound from the [3,2-d] regioisomer (CAS 370884-25-6, C8H8O3, MW 152.15) in terms of ring strain, electronic distribution, and predicted physicochemical properties . Synthetic chemists can exploit this difference in ring-opening or cross-coupling reactions to access novel chemical space not reachable from the other isomers.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Low lipophilicity and 3D scaffold profile
Binding efficiency and selectivity endpoints
Metabolic stability library synthesis
Oxetane-containing core scaffold
CYP-mediated oxidation and metabolite identification
CNS vs non-CNS property modulation
Moderate polar surface area profile
Brain penetration and efflux ratio assays
Regioisomer-specific reactivity studies
Distinct [2,3-f] ring fusion geometry
Cross-coupling and ring-opening reaction outcomes
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